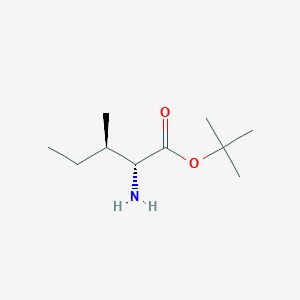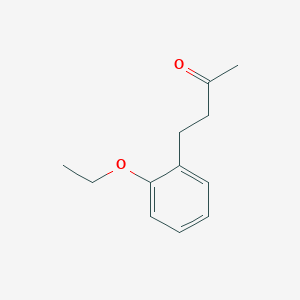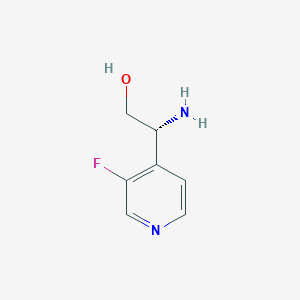
Ethyl2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromo group, a thiazole ring, and a difluoroacetate moiety, making it a unique and versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate typically involves the reaction of ethyl 2-(2-bromo-1,3-thiazol-4-yl)acetate with difluoroacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity. The product is then purified using techniques such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group in the thiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under mild to moderate conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiazole derivatives depending on the nucleophile used.
Oxidation Reactions: Products include thiazole sulfoxides or sulfones.
Reduction Reactions: Products include thiazolidine derivatives.
Applications De Recherche Scientifique
Ethyl2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. The bromo group and difluoroacetate moiety contribute to its reactivity and ability to form covalent bonds with target molecules. The thiazole ring provides a stable scaffold for binding to biological macromolecules, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Ethyl2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate can be compared with other similar compounds such as:
3-(2-Bromo-1,3-thiazol-4-yl)-1-phenyl-2-propyn-1-one: This compound also contains a bromo-thiazole moiety but differs in the presence of a phenyl and propynone group.
4-(2-Bromo-1,3-thiazol-4-yl)benzonitrile: This compound features a bromo-thiazole moiety with a benzonitrile group, offering different reactivity and applications.
3-(2-bromo-1,3-thiazol-4-yl)propyl]phosphonic acid:
This compound stands out due to its difluoroacetate moiety, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H6BrF2NO2S |
|---|---|
Poids moléculaire |
286.10 g/mol |
Nom IUPAC |
ethyl 2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C7H6BrF2NO2S/c1-2-13-5(12)7(9,10)4-3-14-6(8)11-4/h3H,2H2,1H3 |
Clé InChI |
ISHIAEBIAWSFFX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CSC(=N1)Br)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B13581605.png)
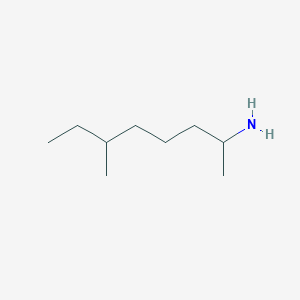
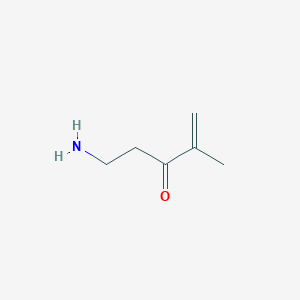
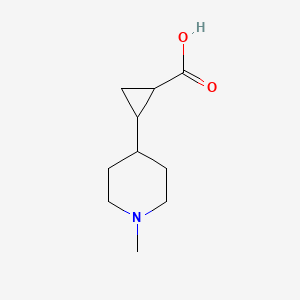
![tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B13581636.png)
![5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylicacidhydrochloride](/img/structure/B13581637.png)
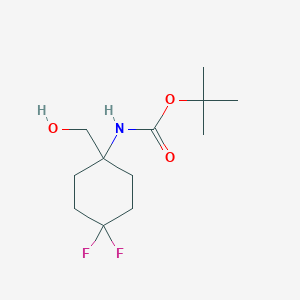
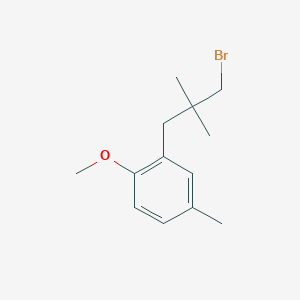
![3,3-Dimethylspiro[3.3]heptan-1-ol](/img/structure/B13581664.png)
